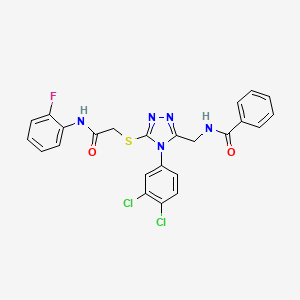

N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción

The compound N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a 3,4-dichlorophenyl group at position 4, a benzamide-substituted methyl group at position 3, and a thioether-linked 2-fluorophenylaminoacetamide moiety at position 5. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity and metabolic stability . The dichlorophenyl and fluorophenyl substituents enhance lipophilicity and electronic effects, which are critical for target binding and pharmacokinetics.

The synthesis of such compounds typically involves cyclization of hydrazinecarbothioamides followed by S-alkylation with α-halogenated ketones or acetamides . For example, describes the formation of 1,2,4-triazole-3-thiones via base-mediated cyclization, while highlights S-alkylation with bromoacetophenone derivatives.

Propiedades

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2FN5O2S/c25-17-11-10-16(12-18(17)26)32-21(13-28-23(34)15-6-2-1-3-7-15)30-31-24(32)35-14-22(33)29-20-9-5-4-8-19(20)27/h1-12H,13-14H2,(H,28,34)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDAMMKSKZKCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells. BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells.

Mode of Action

The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins together. This results in the formation of a complex that strongly activates the expression of genes that were originally silenced by BCL6, including those involved in cell apoptosis.

Biochemical Pathways

The compound affects the cell apoptosis pathway by reactivating the expression of genes involved in this process. By doing so, it effectively triggers the apoptosis of cancer cells. In addition, the compound also downregulates the expression of the oncogene MYC , although the mechanism behind this is still under investigation.

Result of Action

The compound effectively induces apoptosis in cancer cells expressing BCL6, including those resistant to chemotherapy and those with TP53 mutations. This suggests that the compound has the potential to be a new class of anticancer molecules.

Action Environment

Actividad Biológica

The compound N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several distinct structural motifs:

- Triazole Ring : Known for its role in various biological activities, including antifungal and antibacterial properties.

- Dichlorophenyl and Fluorophenyl Groups : These halogenated phenyl groups often enhance the lipophilicity and bioactivity of compounds.

- Thioether Linkage : This moiety can influence the compound's reactivity and interaction with biological targets.

Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Pathways : The triazole component suggests potential inhibition of enzymes such as cytochrome P450, which is crucial for drug metabolism.

- Antimicrobial Activity : The presence of the thiazole moiety has been associated with antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival.

Anticancer Activity

A study evaluated the compound's cytotoxic effects on different cancer cell lines, revealing an IC50 value indicative of significant anticancer activity. The results are summarized in Table 1.

Antimicrobial Activity

The compound also demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

Case Study 1: Anticancer Efficacy

In a preclinical trial involving human cancer cell lines, the compound was tested for its ability to inhibit tumor growth. Results indicated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the compound's effectiveness against common pathogens. The results showed that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide. For instance, derivatives of triazole have been shown to exhibit significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

Case Study:

A study evaluating the antimicrobial properties of triazole derivatives found that modifications to the side chains significantly influenced their efficacy against bacterial pathogens. The synthesized compounds were screened using standard methods such as the cup plate method at a concentration of 1 µg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with similar structural motifs have shown promising results against human breast cancer cell lines .

Case Study:

In vitro studies on triazole derivatives indicated that certain modifications led to enhanced cytotoxicity against MCF7 breast cancer cells. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 0.8 µg/mL |

| Compound C | Aspergillus niger | 1.0 µg/mL |

Table 2: Anticancer Activity Against MCF7 Cells

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | Apoptosis induction |

| Compound B | 5 | Cell cycle arrest |

| Compound C | 15 | Inhibition of proliferation |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its combination of 3,4-dichlorophenyl, benzamide, and 2-fluorophenylamino-thioethyl groups. Below is a comparison with key analogs:

Key Observations:

- Chlorinated vs.

- Thioether Linkage : The thioethyl spacer in the target compound may improve metabolic stability compared to oxygen ethers, as sulfur is less prone to oxidative degradation .

- Benzamide vs. Acetamide : The benzamide group in the target compound provides a rigid aromatic platform for π-π stacking interactions, unlike the flexible acetamide in compound 12 .

Q & A

Q. What are the optimal reaction conditions for synthesizing the triazole core in this compound?

The triazole ring can be synthesized via cyclization reactions using precursors like thiosemicarbazides or hydrazine derivatives. Key steps include:

- Condensation of 3,4-dichlorobenzaldehyde with thiourea derivatives under reflux in ethanol or methanol .

- Use of triethylamine as a base in dioxane to facilitate nucleophilic substitution reactions, ensuring temperature control (20–25°C) to avoid side products .

- Purification via recrystallization or column chromatography to isolate the triazole intermediate .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Spectrofluorometry : To assess fluorescence properties and detect impurities (e.g., unreacted aromatic intermediates) .

- NMR spectroscopy : For verifying the integration of protons in the dichlorophenyl, fluorophenyl, and triazole moieties .

- Elemental analysis : To confirm stoichiometric ratios of C, H, N, and S .

Q. What solvents and catalysts are effective for introducing the benzamide moiety?

- Solvents : Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance reactivity during amide bond formation .

- Catalysts : Trichloroisocyanuric acid (TCICA) or sodium pivalate can accelerate coupling reactions between carboxylic acid derivatives and amines .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC50 values) be resolved?

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). To address this:

- Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .

- Control for metabolic stability using liver microsome studies to rule out degradation artifacts .

- Validate results across multiple replicates and independent labs to ensure reproducibility .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., kinases or receptors) .

- QSAR modeling : Incorporate electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) to correlate structural features with activity .

- MD simulations : Assess conformational stability of the triazole-benzamide scaffold in biological environments .

Q. How can Design of Experiments (DoE) optimize synthetic yield and scalability?

- Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .

- Use fractional factorial designs to identify critical parameters (e.g., reaction time > solvent polarity) .

- Validate optimized conditions at pilot scale (e.g., 100 mmol) to ensure reproducibility .

Methodological Notes

- Safety : Conduct hazard analyses for reagents like O-benzyl hydroxylamine hydrochloride, which may require inert atmosphere handling .

- Data Validation : Cross-reference spectral data with published analogs (e.g., triazole-thioether derivatives) to confirm assignments .

- Biological Studies : Prioritize compounds with >95% purity for assays to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.